

carcinogenic potential of tartrazine and DNA interaction

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Carcinogenic Potential and DNA Interaction of Tartrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (FD&C Yellow No. 5, E102) is a synthetic azo dye extensively used in food, pharmaceutical, and cosmetic industries. Despite its widespread use, concerns regarding its safety, particularly its carcinogenic potential and interaction with DNA, persist. This technical guide provides a comprehensive review of the current scientific literature, focusing on the genotoxic, cytotoxic, and carcinogenic effects of tartrazine. It consolidates quantitative data from key in vitro and in vivo studies, details common experimental protocols for toxicity assessment, and visualizes the primary proposed mechanism of action—oxidative stress—and toxicological testing workflows. While long-term carcinogenicity studies in rodents have largely been negative, a significant body of evidence demonstrates that tartrazine can induce DNA damage in vitro and interacts directly with the DNA molecule. The primary mechanism appears to be the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular macromolecules, including DNA. This guide aims to serve as a critical resource for professionals involved in toxicological assessment and drug development.

Introduction

Tartrazine is a water-soluble, lemon-yellow azo dye approved for use as a food additive in numerous countries.[1][2] Its metabolic conversion in the gut by microflora can produce



aromatic amines, such as sulfanilic acid, which have been a focus of toxicological studies.[3][4] While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an acceptable daily intake (ADI) of 0-10 mg/kg body weight, the debate over its safety continues.[5][6] This is fueled by conflicting study results and evidence suggesting potential genotoxicity and the promotion of carcinogenesis under certain conditions.[3][7][8] Understanding the molecular interactions of tartrazine with DNA and its cellular consequences is critical for a complete risk assessment.

Carcinogenic and Genotoxic Potential: A Review of the Evidence

The carcinogenic potential of tartrazine remains a subject of investigation. While most long-term animal studies have not found direct evidence of carcinogenicity[6], other research highlights genotoxic effects and carcinogenic promotion, suggesting a more complex role.

In Vivo Carcinogenicity and Toxicity Studies

Long-term studies reviewed by regulatory agencies like the European Food Safety Authority (EFSA) have concluded that tartrazine is not carcinogenic in rats and mice.[1][6][9] For instance, a two-year study where rats were administered 1-2% tartrazine in drinking water showed no carcinogenic effects.[6] However, some studies present conflicting evidence. One study found that while tartrazine alone did not initiate tumors, its regular consumption (50 mg/kg) accelerated the incidence and development of 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in rats, suggesting a role as a tumor promoter.[8] This promotional activity was linked to a significant increase in oxidative stress.[8]

In Vitro and In Vivo Genotoxicity Studies

A substantial number of studies indicate that tartrazine possesses genotoxic potential, primarily by inducing DNA damage. The Comet assay, a sensitive method for detecting DNA strand breaks, has consistently shown that tartrazine induces DNA damage in various cell types.

Human Lymphocytes: Multiple studies have demonstrated that tartrazine induces significant DNA damage in cultured human lymphocytes at concentrations ranging from 0.25 to 64.0 mM.[7][10] This damage was observed even at non-cytotoxic concentrations.[7][10] While much of this damage was repairable, some residual damage persisted after 24 hours.[7][10]



- Human Leukocytes: DNA damage was observed in human leukocytes at concentrations of 70 µg/mL and higher.[1][11]
- Rodent Cells: Tartrazine has been shown to induce chromosomal aberrations in Chinese
 hamster cells and bone marrow cells of rats and mice in some studies.[6][10] It has also
 been reported to cause DNA damage in the colon and stomach of mice, particularly at high
 doses.[6][12]

The collective evidence suggests that while tartrazine may not be a classic initiator of carcinogenesis, its ability to induce DNA damage and promote oxidative stress could contribute to the carcinogenic process, particularly with long-term exposure.[3][10]

Quantitative Data on Tartrazine Toxicity

To facilitate comparison and analysis, quantitative data from key in vitro and in vivo studies are summarized below.

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Studies



Cell Type	Assay	Concentration Range	Key Findings	Reference(s)
Human Lymphocytes	Comet Assay	0.25 - 64.0 mM	Significant, dose- dependent DNA damage at all concentrations . No cytotoxicity observed via MTT assay.	[7][10][13]
Human Leukocytes	Comet Assay	5 - 500 μg/mL	No mutagenic or cytotoxic effects. Significant DNA damage observed at ≥70 µg/mL.	[1][11]
Human Lymphocytes	CBMN Cyt Assay	2.5, 5, 10 mM	No significant genotoxicity or cytotoxicity observed.	[1][14]
Human Melanoma Cells	Trypan Blue	2.5, 5, 10 mM	Significant cytotoxic effects observed.	[1][14]
HaCaT, A549, HepG2	Comet Assay	20, 40, 80 μΜ	Significant, dose- dependent increase in DNA damage (tail moment) across all cell lines.	[5]

| Allium cepa | Micronucleus Test | 100 - 400 μ g/mL | Induced mutagenicity (micronuclei formation, c-metaphase damage) at all concentrations. |[15][16] |



Table 2: Summary of In Vivo Carcinogenicity and Genotoxicity Studies

Animal Model	Dosing Regimen	Duration	Key Findings	Reference(s)
Rats	1-2% in drinking water	2 years	No carcinogenic effects observed.	[6]
Mice	Up to 5% in diet	Long-term	No evidence of carcinogenicity.	[6]
Mice	Oral gavage (single dose)	Acute	Transient DNA damage in the colon at doses slightly above ADI.	[6]
Rats	7.5 mg/kg/day (oral)	30 days	Induced DNA damage in leukocytes (Comet assay); caused liver and kidney damage.	[17][18]

| Rats (DMBA-induced) | 50 mg/kg/day (oral) | 20 weeks | Accelerated incidence (100% vs 80%) and growth of breast tumors; acted as a tumor promoter. |[8] |

Interaction with DNA

Spectroscopic and calorimetric studies have confirmed a direct physical interaction between tartrazine and double-stranded DNA (dsDNA).

Binding Mode: Evidence suggests that tartrazine binds to the minor groove of the DNA helix.
 [19] This is supported by displacement assays and the observation of hypochromism without a bathochromic shift in absorbance studies.[19] Other studies also propose a groove-binding interaction.[20]



- Binding Affinity: The equilibrium/binding constant (Kb) for the interaction has been calculated to be approximately 3.68 x 104 M-1 and 3.75 x 104 M-1 in separate studies, indicating a moderately strong interaction.[19][20]
- Thermodynamics: The binding process is reported to be predominantly entropy-driven, with a smaller favorable enthalpic contribution, suggesting that hydrophobic forces play a significant role in the interaction.[19]
- Structural Impact: Tartrazine binding can induce conformational changes in DNA, such as a conversion from the B-form to the C-form, and increases the thermal stability of the DNA molecule.[19][20]

This direct binding is significant as it may interfere with DNA replication and repair processes, potentially contributing to its genotoxic effects.[10]

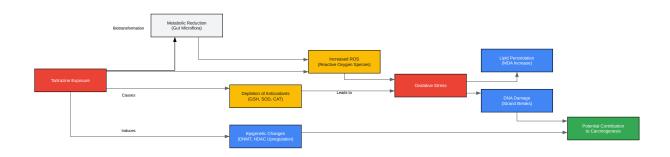
Molecular Mechanisms of Toxicity

The primary mechanism implicated in tartrazine-induced toxicity is the generation of oxidative stress.[1][21][22]

- Metabolism and ROS Generation: Tartrazine is metabolized by gut microflora into aromatic amines.[18][23] These metabolites, and potentially tartrazine itself, can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8][21][22]
- Depletion of Antioxidants: Exposure to tartrazine has been shown to deplete the cell's natural
 antioxidant defenses. Studies in rats have documented a significant decrease in the levels of
 reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide
 dismutase (SOD) and catalase (CAT) in the liver, kidneys, and brain.[18][24][25]
- Macromolecular Damage: The resulting imbalance between ROS production and antioxidant capacity leads to oxidative damage. This includes lipid peroxidation (measured by increased malondialdehyde, MDA) and damage to proteins and, critically, DNA (e.g., strand breaks).
 [17][18][25]
- Epigenetic Alterations: Recent studies suggest tartrazine may also exert effects through epigenetic modifications. Exposure has been shown to significantly upregulate the



expression of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and histone deacetylases (HDAC5, HDAC6), which are key enzymes in epigenetic regulation and are often dysregulated in cancer.[4][5]



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Caption: Proposed mechanism of tartrazine-induced cellular damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are synthesized protocols for key assays used in tartrazine research.

Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

This assay is used to detect DNA strand breaks in individual cells.[7][10][18]

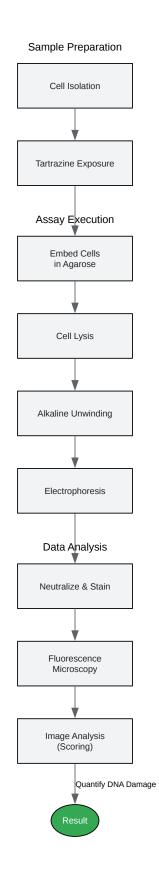
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- Cell Preparation: Isolate target cells (e.g., human lymphocytes from whole blood via Ficoll gradient). Adjust cell suspension to a concentration of 1-2 x 105 cells/mL in culture medium.
- Tartrazine Exposure: Treat cells with various concentrations of tartrazine (e.g., 0.25 to 64.0 mM) and appropriate negative (vehicle) and positive (e.g., doxorubicin) controls for a set duration (e.g., 3 hours) at 37°C.
- Slide Preparation: Mix a small aliquot of cell suspension with low-melting-point agarose. Pipette this mixture onto a microscope slide pre-coated with normal-melting-point agarose. Cover with a coverslip and allow to solidify on ice.
- Cell Lysis: Remove coverslips and immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.
- DNA Unwinding (Alkaline Version): Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for a specific time (e.g., 20-40 minutes) to allow DNA to unwind at the sites of strand breaks.
- Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes. The negatively charged DNA fragments migrate towards the anode, forming a "comet tail."
- Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Scoring: Visualize slides using a fluorescence microscope. Score a minimum of 100 cells per sample. Quantify DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.





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Caption: General experimental workflow for the Comet Assay.



Protocol: MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][10]

- Cell Seeding: Seed cells (e.g., human lymphocytes) in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.
- Compound Treatment: Expose cells to a range of tartrazine concentrations for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
 Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The available scientific evidence presents a nuanced picture of tartrazine's safety. While long-term rodent bioassays have not classified tartrazine as a carcinogen, substantial in vitro and some in vivo data demonstrate its genotoxic potential and ability to directly interact with DNA. The prevailing mechanism appears to be the induction of oxidative stress, which can lead to DNA damage, lipid peroxidation, and depletion of cellular antioxidant reserves. Furthermore, its potential role as a tumor promoter and an agent of epigenetic modification warrants further investigation.



For researchers and drug development professionals, these findings underscore the importance of considering the potential for food additives to influence cellular processes. Future research should focus on:

- Long-term, low-dose exposure studies that more accurately reflect human consumption patterns.
- Investigating the synergistic effects of tartrazine with other food additives or environmental carcinogens.
- Further elucidating the epigenetic changes induced by tartrazine and their long-term consequences.
- Assessing the impact of tartrazine on sensitive subpopulations with compromised metabolic or antioxidant capacities.

A comprehensive understanding of these areas is essential for refining regulatory guidelines and ensuring consumer safety.

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To cite this document: BenchChem. [carcinogenic potential of tartrazine and DNA interaction]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10817184#carcinogenic-potential-of-tartrazine-and-dna-interaction]

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